

# An In-depth Technical Guide to the Chemical Structure and Properties of Optochin

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## Compound of Interest

Compound Name: *Optrin*

Cat. No.: *B1240277*

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A Note on Nomenclature: Initial searches for the chemical compound "**Optrin**" did not yield any results in established chemical databases or scientific literature. However, a trademark for "**Optrin**" was filed in 1998 by Pharmacyclics, Inc. for a pharmaceutical product, though this trademark is now abandoned. It is highly probable that "**Optrin**" is a misspelling of "Optochin," a well-documented cinchona alkaloid. This guide will, therefore, focus on the chemical structure and properties of Optochin.

## Chemical Structure and Physicochemical Properties

Optochin, also known as ethylhydrocupreine, is a derivative of quinine. Its chemical structure is characterized by a quinoline ring system linked to a quinuclidine ring. The key structural features and physicochemical properties of Optochin are summarized in the table below.

Property	Data
IUPAC Name	(R)---INVALID-LINK--methanol
Molecular Formula	C <sub>21</sub> H <sub>28</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	340.46 g/mol
CAS Number	522-60-1
Appearance	White to yellowish-white crystalline powder
Melting Point	128-131 °C (262-268 °F)
Solubility	Soluble in alcohol, chloroform, and ether. Sparingly soluble in water.
pKa	5.1 and 9.5
Canonical SMILES	CCOC1=CC2=C(C=C1)N=C(C=C2)--INVALID-LINK--O
InChI Key	SUWZHL CNFQWNPE-LATRNWQMSA-N

## Mechanism of Action

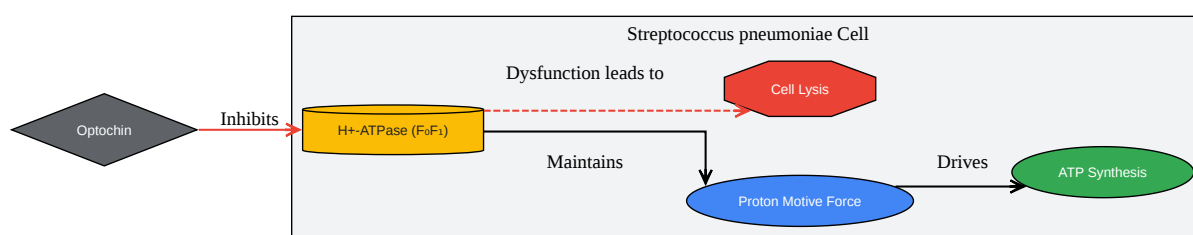
Optochin's primary and most well-documented mechanism of action is its selective inhibition of *Streptococcus pneumoniae*. This inhibitory action forms the basis of the "Optochin sensitivity test," a crucial diagnostic tool in microbiology for differentiating *S. pneumoniae* from other alpha-hemolytic streptococci.

The bactericidal effect of Optochin on *S. pneumoniae* is attributed to its ability to cause cell lysis. This is achieved through the inhibition of the F<sub>0</sub>F<sub>1</sub> proton-translocating ATPase (H<sup>+</sup>-ATPase), an enzyme essential for maintaining the proton motive force and ATP synthesis in bacteria. Specifically, Optochin is believed to interact with the c-subunit of the F<sub>0</sub> portion of the ATPase, disrupting its function. This disruption leads to a loss of cellular energy and ultimately, cell death. Resistance to Optochin in *S. pneumoniae* has been linked to point mutations in the *atpC* gene, which encodes for the c-subunit of the H<sup>+</sup>-ATPase.

Beyond its antibacterial properties, Optochin is also known to be an inhibitor of H<sup>+</sup>/K<sup>+</sup>-exchanging ATPase (EC 3.6.3.10). This enzyme, found in the parietal cells of the gastric

mucosa, is responsible for the secretion of gastric acid. This inhibitory activity suggests a potential, though less explored, therapeutic application for Optochin in conditions related to gastric acid hypersecretion.

Below is a diagram illustrating the mechanism of action of Optochin on *Streptococcus pneumoniae*.



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Diagram 1: Mechanism of Optochin-induced cell lysis in *S. pneumoniae*.

## Experimental Protocols

### Optochin Sensitivity Test for *Streptococcus pneumoniae* Identification

This protocol details the standardized method for determining the susceptibility of an alpha-hemolytic streptococcal isolate to Optochin.

Materials:

- 5% sheep blood agar plates
- Optochin disks (5 µg)
- Sterile inoculating loops or swabs

- Forceps
- Incubator (35-37°C with 5% CO<sub>2</sub>)
- Pure culture of the alpha-hemolytic streptococcus to be tested
- Control strains:
  - *Streptococcus pneumoniae* (ATCC 49619) - Positive control (susceptible)
  - *Enterococcus faecalis* (ATCC 29212) - Negative control (resistant)

#### Procedure:

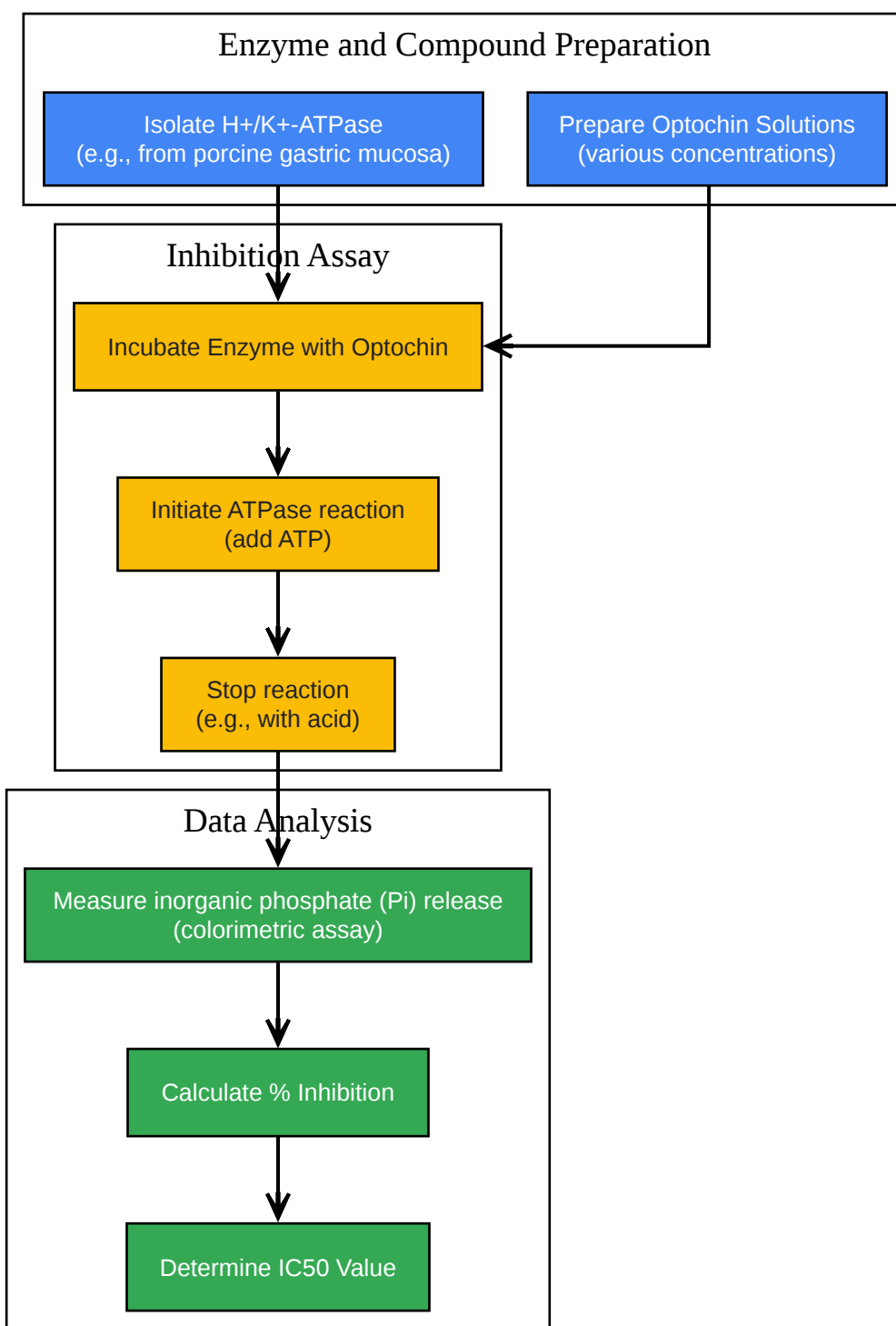
- Using a sterile inoculating loop or swab, pick a few well-isolated colonies of the test organism.
- Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.
- Using sterile forceps, aseptically place an Optochin disk onto the inoculated surface of the agar.
- Gently press the disk to ensure complete contact with the agar surface.
- Incubate the plate at 35-37°C in a 5% CO<sub>2</sub> atmosphere for 18-24 hours.
- After incubation, observe the plate for a zone of inhibition around the Optochin disk.
- Measure the diameter of the zone of inhibition in millimeters.

#### Interpretation of Results:

Zone of Inhibition Diameter	Interpretation
≥ 14 mm	Susceptible (Presumptive <i>S. pneumoniae</i> )
< 14 mm	Resistant (Not <i>S. pneumoniae</i> )

## Hypothetical Workflow for H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay

The following diagram outlines a potential experimental workflow to assess the inhibitory activity of Optochin on H<sup>+</sup>/K<sup>+</sup>-ATPase. This is a generalized protocol, and specific parameters would need to be optimized.



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Diagram 2: Hypothetical workflow for assessing  $H^+/K^+$ -ATPase inhibition.

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Optochin, with a focus on its application in microbiology. The provided experimental protocol for the Optochin sensitivity test is a standard method used in diagnostic laboratories. The hypothetical workflow for the H<sup>+</sup>/K<sup>+</sup>-ATPase inhibition assay offers a framework for further investigation into the potential therapeutic applications of this compound.

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